molecular formula C9H13N5 B1482170 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2097969-88-3

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1482170
M. Wt: 191.23 g/mol
InChI Key: GJGULXFVAUJEQG-UHFFFAOYSA-N
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Description

“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a synthetic organic compound. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound .


Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom .


Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” include selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole scaffold .

Scientific Research Applications

Synthesis and Structural Characterization

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is part of a broader class of compounds that have been synthesized and studied for various applications in scientific research. The synthesis of related compounds involves multistep reactions, including condensation, cyclization, and functionalization, to yield novel heterocyclic compounds. These synthesis processes often leverage microwave irradiation for efficiency and involve detailed structural characterization through spectroscopic methods (IR, 1H NMR, 13C NMR, MS) and, in some cases, single-crystal X-ray diffraction. Such studies contribute to expanding the chemical space of imidazo[1,2-b]pyrazole derivatives and exploring their potential applications in medicinal chemistry and material sciences (Jyothi & Madhavi, 2019), (Li et al., 2009).

Antimicrobial Activity

Some derivatives of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been explored for their antimicrobial properties. Research indicates that certain compounds within this chemical class exhibit promising antimicrobial activities, offering potential for the development of new antimicrobial agents. This application is particularly important in the context of increasing resistance to existing antibiotics and the need for novel therapeutic agents (Jyothi & Madhavi, 2019).

Potential in Medicinal Chemistry

The structural diversity and modifiability of imidazo[1,2-b]pyrazole derivatives, including the 1-ethyl-6-methyl variant, make them interesting targets for medicinal chemistry research. These compounds have been synthesized and evaluated for various biological activities, including antipsychotic, antimicrobial, and anticancer properties. The ability to modify the core structure and introduce different functional groups offers a versatile platform for developing new therapeutic agents with optimized activity and specificity (Dewald et al., 1988), (Hafez et al., 2016).

properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-13-4-5-14-9(13)7(8(10)11)6(2)12-14/h4-5H,3H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGULXFVAUJEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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